6,7-Dehydro Norethindrone

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Pharmaceutical QC labs require authentic EP impurity standards for ANDA submissions-substitution invalidates regulatory compliance. 6,7-Dehydro Norethindrone (CAS 31528-46-8) is the mandated Norethindrone EP Impurity A. • Certified EP reference standard for HPLC method validation & batch release testing. • Authentic metabolite standard for in vitro metabolism & LC-MS/MS bioanalysis. • p53-binding apoptosis inducer with selective anti-cervical cancer activity. • Key intermediate for patented tibolone manufacturing. For R&D use only.

Molecular Formula C20H24O2
Molecular Weight 296.4 g/mol
CAS No. 31528-46-8
Cat. No. B125523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dehydro Norethindrone
CAS31528-46-8
Synonyms(17α)-17-Hydroxy-19-norpregna-4,6-dien-20-yn-3-one;  17-Hydroxy-19-nor-17α-pregna-4,6-dien-20-yn-3-one;  7α-Ethynyl-17β-hydroxyestra-4,6-dien-3-one;  6,7-Dehydronorethindrone; 
Molecular FormulaC20H24O2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2(C#C)O
InChIInChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4,6,12,15-18,22H,5,7-11H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1
InChIKeySWNFRSGMYREPFG-XGXHKTLJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dehydro Norethindrone: Identity and Structure


6,7-Dehydro Norethindrone (CAS 31528-46-8, molecular formula C20H24O2, MW 296.4) is a 19-nortestosterone derivative and a characterized metabolite of the progestin norethindrone . It is formally recognized as Norethindrone EP Impurity A, chemically defined as 17-hydroxy-19-nor-17α-pregna-4,6-dien-20-yn-3-one per the European Pharmacopoeia (EP) monograph [1]. The defining structural modification relative to the parent drug norethindrone is the introduction of an additional carbon-carbon double bond between the 6 and 7 positions of the steroid B-ring, which alters the compound's spectroscopic properties and chromatographic retention behavior [2].

EP
Designated EP Impurity A for norethindrone QC and regulatory impurity profiling
Met
Authentic primary metabolite standard for norethindrone ADME / PK studies
p53
Reported p53 pathway probe in cell-signaling and apoptosis research models
Syn
Patented starting material for tibolone synthesis and 19-norsteroid derivatization

6,7-Dehydro Norethindrone: Why Substitution Fails


The 6,7-dehydro modification fundamentally distinguishes this compound from norethindrone in three critical contexts that preclude simple substitution. First, as a designated EP Impurity A, 6,7-Dehydro Norethindrone serves as a mandated analytical reference standard for pharmaceutical quality control of norethindrone drug substance and products; substitution with any other compound, including norethindrone itself, invalidates regulatory compliance under EP monographs [1]. Second, as a characterized primary metabolite formed via Rhizopus microsporus PT2906 biotransformation of norethindrone, this compound is essential for metabolite identification and pharmacokinetic studies . Third, the extended conjugation introduced by the 6,7-double bond confers distinct p53-binding and apoptosis-inducing activity that is not observed with norethindrone [2]. The following evidence sections provide quantitative and contextual data that support these specific differentiation claims.

EP Impurity A mandates this CAS
Regulatory QC under EP monograph requires the specific impurity standard; norethindrone API reference material may not transfer for impurity quantification.
Metabolite vs. parent drug mismatch
As a characterized biotransformation product, it serves as an authentic metabolite standard; norethindrone cannot substitute in metabolite identification or bioanalytical method validation.
Biological activity profile differs
Reported p53 binding and apoptosis pathway response diverge from norethindrone's progestational receptor profile; pathway-response endpoints may not transfer.

6,7-Dehydro Norethindrone: Differentiation Evidence


EP Impurity A Quality Control Standard

6,7-Dehydro Norethindrone is officially designated as Norethindrone EP Impurity A in the European Pharmacopoeia monograph for norethindrone [1]. As such, it is a required analytical reference standard for method development, method validation (AMV), and quality control (QC) testing during commercial production and Abbreviated New Drug Application (ANDA) submissions for norethindrone drug products [1]. This regulatory status confers a unique procurement requirement that is not fulfilled by norethindrone itself or any other impurity standard. The compound is supplied with detailed characterization data compliant with EP regulatory guidelines, enabling traceability against pharmacopeial standards (USP or EP) [2]. In contrast, norethindrone reference standards (e.g., USP Norethindrone RS) are used for assay and identification of the active pharmaceutical ingredient, not for impurity quantification.

EP Impurity A QC Standard
Source review
Mandated impurity reference per EP norethindrone monograph
Regulatory impurity profiling requires this CAS
Norethindrone RS serves API assay, not impurity quantification
Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Norethindrone Primary Metabolite

6,7-Dehydro Norethindrone (also designated as Compound 26) is a characterized metabolite of norethindrone (norethisterone), produced via biotransformation using the fungus Rhizopus microsporus PT2906 . The compound is therefore essential for metabolite identification and pharmacokinetic studies of norethindrone. In contrast, norethindrone itself is the parent drug and is not a metabolite. This distinction is critical for research requiring authentic metabolite standards for LC-MS/MS method development, in vitro metabolism studies, or forensic toxicology applications. The compound is categorized as a Drug Metabolite in vendor catalogs [1], whereas norethindrone is categorized as an API.

Primary Metabolite
Class-level
Characterized metabolite via Rhizopus microsporus biotransformation
Authentic metabolite standard essential for ADME/PK method development
Parent drug norethindrone is not a metabolite surrogate
Drug Metabolism Pharmacokinetics Biotransformation

p53 Binding and Apoptosis Induction

6,7-Dehydro Norethindrone has been reported to induce apoptosis and bind to p53, thereby inhibiting p53 degradation [1]. This activity is associated with selective anti-tumor activity against cervical cancer cells [1]. In contrast, norethindrone is primarily characterized by its progestational activity via progesterone receptor binding, with no documented direct p53-binding or apoptosis-inducing activity. This functional divergence represents a distinct, non-hormonal biological profile that is relevant for oncology and cell signaling research applications.

p53 Binding & Apoptosis
Data to verify
Reported p53 binding, inhibition of p53 degradation, apoptosis in cervical cancer cell models
Supports cell-signaling endpoint review
Quantitative binding/IC50 data unavailable; class-level inference
Oncology Research p53 Pathway Apoptosis

HPLC Purity Specifications

6,7-Dehydro Norethindrone is commercially available with verified purity specifications from multiple vendors. For example, ESSChemCo reports a purity of 98.2% by HPLC for this compound , while AKSci offers material at a minimum purity specification of 95% . These specifications are directly relevant for procurement decisions where precise quantification of impurities or accurate calibration of analytical methods is required. In contrast, norethindrone reference standards (e.g., USP Norethindrone RS) are typically supplied with a certified purity value determined by mass balance or chromatographic purity, but they serve a different analytical purpose.

HPLC Purity
Source review
98.2% (ESSChemCo); ≥95% (AKSci)
Supports method validation requirements
Lot-specific; HPLC method details not provided
Analytical Chemistry Quality Assurance Reference Standards

Tibolone Synthetic Intermediate

6,7-Dehydro Norethindrone (referred to as 6,7-didehydronorethindrone) is explicitly cited as the starting raw material in a patented method for preparing tibolone, a synthetic steroid used in hormone replacement therapy [1]. The synthetic route involves a Grignard reaction, dietherification, and hydrolysis steps using this compound as the initial building block [1]. This established synthetic utility positions 6,7-Dehydro Norethindrone as a specific intermediate for tibolone synthesis, a role that norethindrone cannot directly fulfill without prior dehydrogenation. For process chemists and pharmaceutical development teams working on tibolone or related 19-norsteroid derivatives, this CAS serves a defined and documented function in the synthetic pathway.

Tibolone Intermediate
Direct evidence
Starting material in patented tibolone synthesis via Grignard route
Defined synthetic role requires this intermediate
Norethindrone would need prior 6,7-dehydrogenation
Synthetic Chemistry Process Development Steroid Synthesis

6,7-Dehydro Norethindrone: Application Scenarios


EP-Compliant Impurity Testing

As Norethindrone EP Impurity A, 6,7-Dehydro Norethindrone is a mandated reference standard for analytical method development, method validation, and quality control testing of norethindrone drug substance and finished products per European Pharmacopoeia requirements [1]. Procurement of this specific CAS is essential for ANDA submissions and ongoing commercial production quality assurance for manufacturers of norethindrone-containing pharmaceuticals. Substitution with any other reference material, including norethindrone itself, would result in regulatory non-compliance. [1]

Authentic Metabolite Standard

6,7-Dehydro Norethindrone is a primary metabolite of norethindrone, produced via microbial biotransformation . For researchers conducting in vitro metabolism studies, developing LC-MS/MS bioanalytical methods for norethindrone quantification in biological matrices, or performing forensic toxicology analysis, this authentic metabolite standard is required for accurate identification and calibration. Norethindrone itself cannot substitute for the metabolite standard in these applications.

p53-Mediated Apoptosis Research

6,7-Dehydro Norethindrone has demonstrated p53 binding, inhibition of p53 degradation, and selective anti-tumor activity against cervical cancer cells [2]. This non-hormonal activity profile distinguishes it from norethindrone and positions the compound as a tool for investigating p53-mediated apoptotic pathways and for screening novel anti-cancer agents targeting the MDM2-p53 interaction. For oncology researchers, this compound offers a steroid-derived scaffold with a distinct mechanism of action. [2]

Synthetic Intermediate for Tibolone

Patented synthetic methods for tibolone, a hormone replacement therapy agent, explicitly utilize 6,7-Dehydro Norethindrone as the starting raw material [3]. Process chemists engaged in the development or optimization of tibolone manufacturing, or in the synthesis of other 6,7-unsaturated 19-norsteroid derivatives, require this specific intermediate. Norethindrone is not a direct substitute in these established synthetic routes. [3]

Application
Selection Property
Validation Focus
EP-Compliant Impurity Testing
EP Impurity A designation
Method validation traceability
Metabolite Identification & Bioanalysis
Authentic metabolite standard
LC-MS/MS method specificity
p53 Pathway & Cell-Signaling Research
Reported p53 binding and apoptosis induction
Apoptosis pathway-response interpretation
Tibolone & Steroid Synthesis
Patented synthetic intermediate
Process consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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